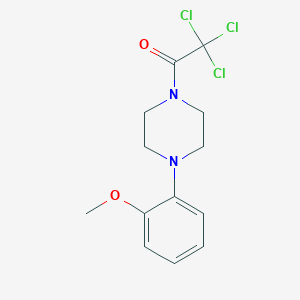
2-(4-Trichloroacetylpiperazin-1-yl) anisole
Übersicht
Beschreibung
2-(4-Trichloroacetylpiperazin-1-yl) anisole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as TAP and has a molecular formula of C12H12Cl3N3O2.
Wirkmechanismus
TAP inhibits HDAC by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. TAP has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemische Und Physiologische Effekte
TAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2. TAP has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
TAP has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. TAP is also stable and can be easily synthesized in large quantities. However, TAP has some limitations for lab experiments. It is highly toxic and can cause severe side effects in vivo. Therefore, it should be handled with extreme caution.
Zukünftige Richtungen
There are several future directions for the research on TAP. One direction is to develop TAP derivatives with improved efficacy and reduced toxicity. Another direction is to study the role of TAP in other biological processes such as inflammation and neurodegeneration. TAP has also been shown to have potential applications in epigenetic therapy and drug delivery. Therefore, further research is needed to explore these applications.
Conclusion
In conclusion, TAP is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. The synthesis of TAP involves the reaction between 4-trichloroacetyl piperazine and anisole in the presence of a base such as potassium carbonate. TAP is a potent inhibitor of HDAC and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. TAP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on TAP, and further research is needed to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
TAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells.
Eigenschaften
CAS-Nummer |
219963-59-4 |
|---|---|
Produktname |
2-(4-Trichloroacetylpiperazin-1-yl) anisole |
Molekularformel |
C13H15Cl3N2O2 |
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-20-11-5-3-2-4-10(11)17-6-8-18(9-7-17)12(19)13(14,15)16/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
ATXIDBZSKHBWEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

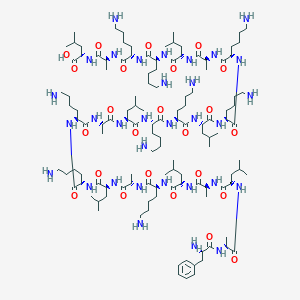
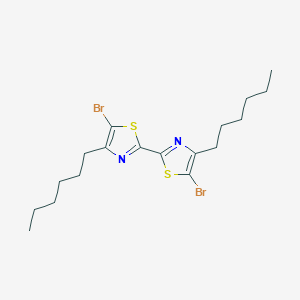
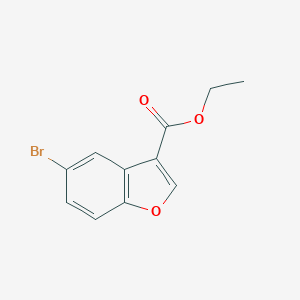
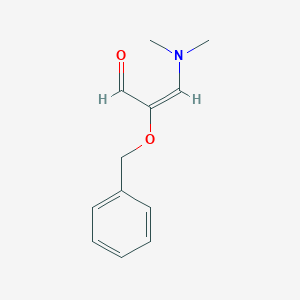
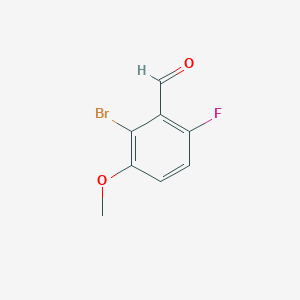
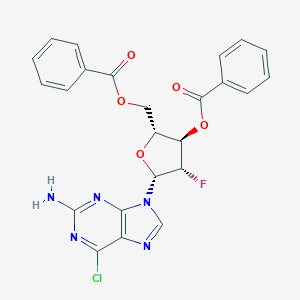
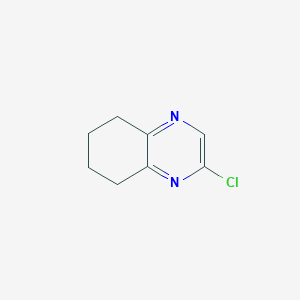
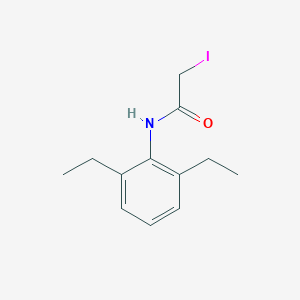
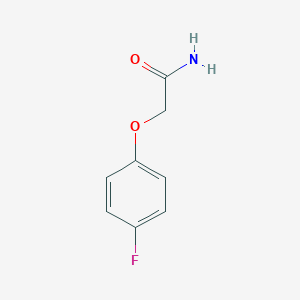
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
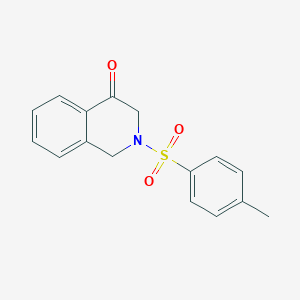
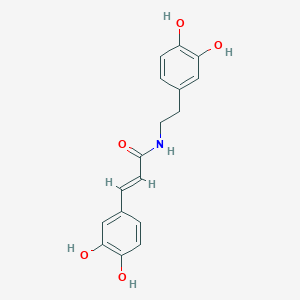

amine](/img/structure/B180126.png)